Cas no 31706-22-6 (6'-Fluoro-3'-methyl-2'-nitroacetophenone)
31706-22-6 structure
Product Name:6'-Fluoro-3'-methyl-2'-nitroacetophenone
CAS-nummer:31706-22-6
MF:C9H8FNO3
MW:197.163125991821
CID:3139996
PubChem ID:4370152
Update Time:2025-05-27
6'-Fluoro-3'-methyl-2'-nitroacetophenone Chemische en fysische eigenschappen
Naam en identificatie
-
- 6'-Fluoro-3'-methyl-2'-nitroacetophenone
- Ethanone, 1-(6-fluoro-3-methyl-2-nitrophenyl)-
- 31706-22-6
-
- Inchi: 1S/C9H8FNO3/c1-5-3-4-7(10)8(6(2)12)9(5)11(13)14/h3-4H,1-2H3
- InChI-sleutel: SRHGJEMSWWALBN-UHFFFAOYSA-N
- LACHT: C(=O)(C1=C(F)C=CC(C)=C1[N+]([O-])=O)C
Berekende eigenschappen
- Exacte massa: 197.04882128Da
- Monoisotopische massa: 197.04882128Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 1
- Complexiteit: 251
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 62.9Ų
6'-Fluoro-3'-methyl-2'-nitroacetophenone Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015327-250mg |
6'-Fluoro-3'-methyl-2'-nitroacetophenone |
31706-22-6 | 97% | 250mg |
$484.80 | 2023-09-02 | |
| Alichem | A010015327-500mg |
6'-Fluoro-3'-methyl-2'-nitroacetophenone |
31706-22-6 | 97% | 500mg |
$863.90 | 2023-09-02 | |
| Alichem | A010015327-1g |
6'-Fluoro-3'-methyl-2'-nitroacetophenone |
31706-22-6 | 97% | 1g |
$1579.40 | 2023-09-02 |
6'-Fluoro-3'-methyl-2'-nitroacetophenone Gerelateerde literatuur
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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